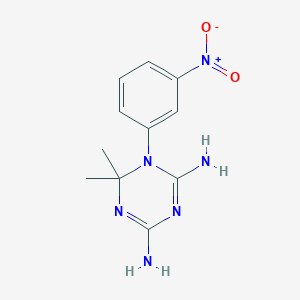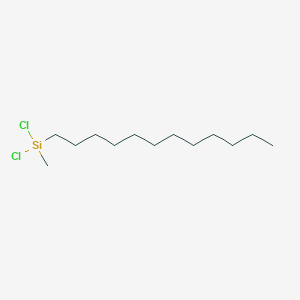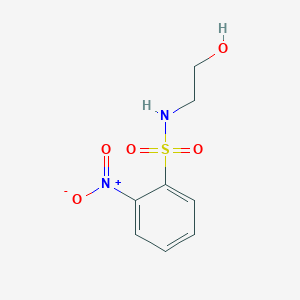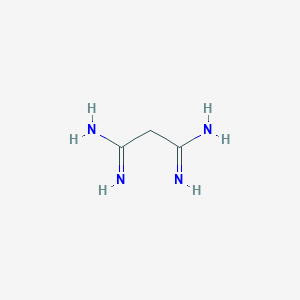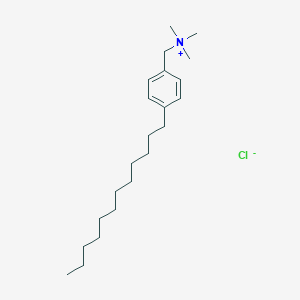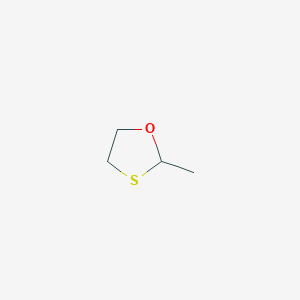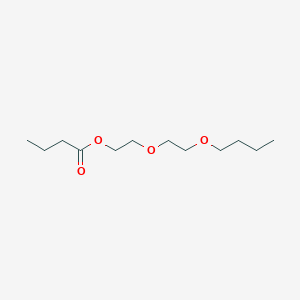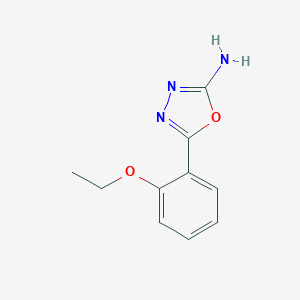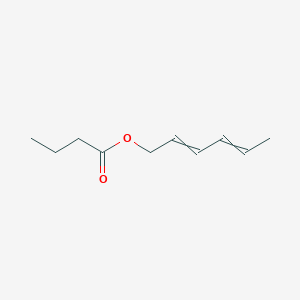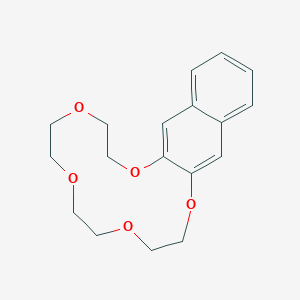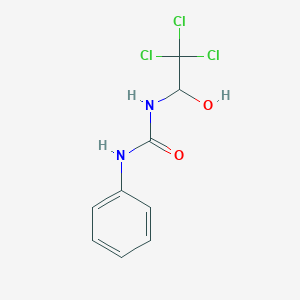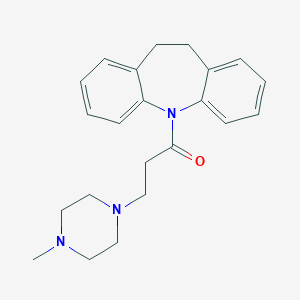
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood disorders. It has also been shown to interact with serotonin and dopamine receptors, which are implicated in the pathophysiology of depression.
Effets Biochimiques Et Physiologiques
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of neuronal excitability, and the enhancement of neuroplasticity. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- in lab experiments is its high potency and selectivity for its target receptors. However, its lipophilic nature and poor solubility in water can pose challenges in terms of formulation and administration. Additionally, its effects may vary depending on the dose and route of administration, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the research on 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-. One area of interest is the development of more efficient synthesis methods and formulations that can improve its pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of its potential applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- involves several steps, including the condensation of 4-methylpiperazine with ethyl 3-benzoylpropionate, followed by cyclization and reduction. The final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and several studies have investigated its efficacy in human clinical trials.
Propriétés
Numéro CAS |
18300-61-3 |
|---|---|
Nom du produit |
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- |
Formule moléculaire |
C22H27N3O |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C22H27N3O/c1-23-14-16-24(17-15-23)13-12-22(26)25-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)25/h2-9H,10-17H2,1H3 |
Clé InChI |
PHAWJPRNHRDNFR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
SMILES canonique |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Autres numéros CAS |
18300-61-3 |
Synonymes |
10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





